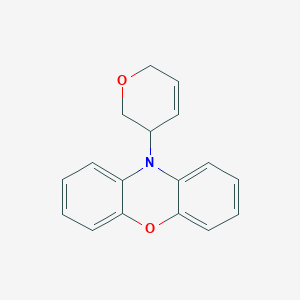

10-(3,6-dihydro-2H-pyran-3-yl)-10H-phenoxazine

Description

Properties

Molecular Formula |

C17H15NO2 |

|---|---|

Molecular Weight |

265.31 g/mol |

IUPAC Name |

10-(3,6-dihydro-2H-pyran-3-yl)phenoxazine |

InChI |

InChI=1S/C17H15NO2/c1-3-9-16-14(7-1)18(13-6-5-11-19-12-13)15-8-2-4-10-17(15)20-16/h1-10,13H,11-12H2 |

InChI Key |

CEELGNHNDSOEHL-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC(CO1)N2C3=CC=CC=C3OC4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

General Reaction Scheme

The synthesis of 10-(3,6-dihydro-2H-pyran-3-yl)-10H-phenoxazine follows a two-step protocol:

-

Coupling Reaction : A palladium-catalyzed N-arylation of phenoxazine with tert-butyl (3,6-dihydro-2H-pyran-3-yl) carbonate.

-

Deprotection and Cyclization : Acidic or oxidative removal of the tert-butyloxycarbonyl (Boc) group, followed by dihydroxylation to yield the final product.

The reaction employs Pd₂(dba)₃·CHCl₃ (dba = dibenzylideneacetone) as the catalyst and triphenylphosphine (PPh₃) as the ligand in degassed dichloromethane (DCM) or tetrahydrofuran (THF).

Detailed Synthesis Procedure

-

Reagents :

-

10H-Phenoxazine (0.366 g, 2.00 mmol)

-

Racemic tert-butyl cyclohex-2-en-1-yl carbonate (0.960 g, 4.80 mmol)

-

Pd₂(dba)₃·CHCl₃ (0.103 g, 0.10 mmol)

-

PPh₃ (0.078 g, 0.30 mmol)

-

Dry DCM (5.0 mL)

-

-

Conditions :

-

The mixture was stirred at room temperature for 10 days under argon.

-

Post-reaction, sodium bisulfite was added to quench residual oxidizing agents.

-

-

Purification :

Optimization of Reaction Conditions

Catalyst and Ligand Systems

Benchmark studies indicate that Pd₂(dba)₃ paired with bulky phosphine ligands (e.g., X-Phos or DACH-phenyl Trost ligand) enhances coupling efficiency. For instance, substituting PPh₃ with optically pure DACH-phenyl ligands increased enantiomeric excess (ee) to >95% in analogous pyran derivatives.

Solvent and Temperature Effects

-

Solvent : Polar aprotic solvents (DCM, THF) outperform toluene or ethers due to better Pd complex solubility.

-

Temperature : Prolonged room-temperature stirring (10 days) or mild heating (50°C for 18 h) balances reactivity and side-product formation.

Purification and Characterization

Chromatographic Techniques

Final compounds are purified via flash chromatography using silica gel and ethyl acetate/hexanes gradients (0–70%). Yields range from 23% to 89%, depending on substituent steric effects.

Spectroscopic Validation

-

¹H NMR : Key peaks include aromatic protons (δ 6.8–7.2 ppm) and dihydropyran methine signals (δ 4.5–5.5 ppm).

-

MS (ESI) : Molecular ion peaks align with calculated masses (e.g., [M+H]⁺ = 349.15 for C₂₁H₂₁NO₃).

Comparative Analysis of Methods

Mechanistic Insights

The reaction proceeds via oxidative addition of the Pd catalyst to the Boc-protected dihydropyran, followed by transmetallation with phenoxazine. Reductive elimination forms the C–N bond, and subsequent deprotection yields the target compound. Stereochemical outcomes are controlled by the chiral ligand, as demonstrated in the synthesis of (3S,4R,5S)-configured analogs.

Challenges and Solutions

-

Low Yields in Polar Solvents : Increasing catalyst loading (5 mol% Pd) improves conversions in THF.

-

Epimerization : Strict anhydrous conditions and low temperatures (<0°C) prevent racemization during deprotection.

Industrial Applications

This methodology is scalable for producing phenoxazine-based materials used in organic light-emitting diodes (OLEDs) and anticancer agents. For instance, hydrogenolysis of the Boc group generates intermediates for antineoplastic compounds .

Chemical Reactions Analysis

Types of Reactions

10-(3,6-dihydro-2H-pyran-3-yl)-10H-phenoxazine can undergo various chemical reactions, including:

Oxidation: The phenoxazine core can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the phenoxazine core to its corresponding hydroquinone form.

Substitution: The dihydropyran group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted phenoxazine derivatives and their corresponding oxidized or reduced forms.

Scientific Research Applications

10-(3,6-dihydro-2H-pyran-3-yl)-10H-phenoxazine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and binding affinities.

Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 10-(3,6-dihydro-2H-pyran-3-yl)-10H-phenoxazine exerts its effects is largely dependent on its interaction with molecular targets. The phenoxazine core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the dihydropyran group can enhance the compound’s binding affinity to specific proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Phenoxazine Derivatives

Structural and Electronic Modifications

Phenoxazine derivatives are typically modified at the 10-position with electron-donating or -withdrawing groups to tailor their TADF properties. Below is a comparison with key analogs:

Table 1: Structural Features of Selected Phenoxazine Derivatives

Photophysical and Device Performance

The electronic and steric effects of substituents critically influence TADF parameters such as ΔE_ST, photoluminescence quantum yield (PLQY), and external quantum efficiency (EQE):

Table 2: Performance Metrics of Phenoxazine-Based TADF Emitters

Key Design Insights

Asymmetric vs. Symmetric Substitution: Asymmetric derivatives (e.g., PTSOPO) exhibit aggregation-induced emission, enabling non-doped OLEDs with comparable EQE to doped devices . In contrast, symmetric analogs (e.g., BT2) achieve shorter TADF lifetimes but lower EQE due to reduced radiative pathways .

Acceptor Strength: Boron-containing acceptors (e.g., phenoxaborin) yield higher EQE (>20%) by optimizing charge transfer and reducing non-radiative decay . Triazine acceptors (e.g., PXZ-TRZ) balance HOMO-LUMO overlap and ΔE_ST for moderate EQE .

Solution Processability : Derivatives with para-substituted carbazole or DMAC-TRZ groups enable solution processing but may form H-aggregates, necessitating structural optimization .

Biological Activity

10-(3,6-dihydro-2H-pyran-3-yl)-10H-phenoxazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to consolidate current research findings on its biological activity, including synthesis methods, biological assays, and case studies.

Chemical Structure and Properties

The compound features a phenoxazine core with a 3,6-dihydro-2H-pyran moiety. Its molecular formula is C₁₃H₁₃N₃O, and it possesses unique structural characteristics that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 225.26 g/mol |

| IUPAC Name | 10-(3,6-dihydro-2H-pyran-3-yl)-10H-phenoxazine |

| CAS Number | 1786-08-9 |

Anticancer Activity

Recent studies have indicated that derivatives of phenoxazine compounds exhibit significant anticancer properties. For instance, compounds similar to 10-(3,6-dihydro-2H-pyran-3-yl)-10H-phenoxazine showed effectiveness against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of phenoxazine derivatives on human breast cancer cells (MCF-7). The results demonstrated that these compounds induced apoptosis and inhibited cell proliferation effectively at concentrations as low as 10 µM .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. A study reported that phenoxazine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacteria Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The mechanism through which 10-(3,6-dihydro-2H-pyran-3-yl)-10H-phenoxazine exerts its biological effects appears to involve the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress in target cells. This oxidative stress can lead to cellular damage and apoptosis in cancer cells .

Synthesis Methods

The synthesis of 10-(3,6-dihydro-2H-pyran-3-yl)-10H-phenoxazine has been achieved through various methodologies, including cyclization reactions involving phenolic precursors and pyran derivatives.

Synthetic Route Example

A typical synthetic route involves:

- Formation of the Phenoxazine Core : Utilizing a phenolic compound and an appropriate nitrogen source.

- Addition of Dihydropyran Moiety : Employing a cyclization reaction under acidic conditions to introduce the pyran ring.

Q & A

Q. What are the common synthetic routes for 10-(3,6-dihydro-2H-pyran-3-yl)-10H-phenoxazine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling reactions between phenoxazine derivatives and functionalized dihydropyran moieties. Microwave-assisted synthesis (MAS) is effective for accelerating cyclization steps, with optimization focusing on:

- Catalyst selection : Transition metals (e.g., copper) enable efficient C–N bond formation .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .

- Temperature control : MAS at 80–120°C reduces side reactions .

For reproducibility, use high-resolution NMR (e.g., H/C) to monitor intermediates .

Q. How is the crystal structure of this compound determined, and what are its key conformational features?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Data collection : Use a diffractometer (e.g., Rigaku Oxford Diffraction) with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : Software like SHELXTL or OLEX2 refines lattice parameters (e.g., triclinic symmetry, Z = 2) .

Key features include the dihedral angle between phenoxazine and dihydropyran rings (typically 15–25°), influencing electronic delocalization .

Q. What analytical techniques are recommended for purity assessment and structural validation?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns .

- Spectroscopy : H NMR (δ 6.8–7.2 ppm for aromatic protons) and FT-IR (C–O–C stretch at 1240 cm) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 10-(3,6-dihydro-2H-pyran-3-yl)-10H-phenoxazine in novel reactions?

Methodological Answer:

- Reaction path modeling : Density Functional Theory (DFT) calculates transition states and activation energies (e.g., Gaussian 16) .

- Molecular dynamics : Simulate solvent effects on reaction kinetics using COSMO-RS .

- Machine learning : Train models on existing phenoxazine reaction datasets to predict optimal catalysts .

For validation, cross-reference computational results with experimental SCXRD and NMR data .

Q. What strategies address contradictions in reported biological activity data for phenoxazine derivatives?

Methodological Answer:

- Standardized assays : Use identical cell lines (e.g., HEK-293) and MIC protocols to minimize variability .

- Metabolic profiling : LC-MS/MS quantifies metabolite interference (e.g., cytochrome P450 interactions) .

- Comparative analysis : Cross-validate with structurally similar compounds (e.g., 3-chloro-10H-phenothiazine vs. phenoxazine analogs) to isolate substituent effects .

Q. How to design experiments to study the photophysical properties of this compound?

Methodological Answer:

- UV-Vis/fluorescence spectroscopy : Measure λ in solvents of varying polarity (e.g., toluene vs. DMSO) to assess solvatochromism .

- Time-resolved spectroscopy : Use femtosecond lasers to track excited-state dynamics (e.g., intersystem crossing rates) .

- Quantum yield calculation : Compare emission intensity with reference standards (e.g., quinine sulfate) .

Q. What is the role of the dihydropyran substituent in modulating electronic properties?

Methodological Answer:

- Electron-withdrawing/donating effects : Cyclic voltammetry (CV) measures oxidation potentials (e.g., E vs. Ag/AgCl) to assess HOMO-LUMO gaps .

- Conformational analysis : SCXRD reveals how ring puckering (e.g., envelope vs. half-chair) impacts π-conjugation .

- DFT calculations : Compare Mulliken charges on phenoxazine nitrogen with/without dihydropyran .

Q. What are the best practices for stability studies under varying environmental conditions?

Methodological Answer:

- Accelerated degradation : Expose samples to UV light (λ = 365 nm) and 75% humidity for 48 hours, monitoring via TLC .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (T) under nitrogen .

- pH stability : Incubate in buffers (pH 2–12) and quantify degradation products via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.